tert-Butyl 6-(1-(methoxycarbonyl)cyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate
Description
tert-Butyl 6-(1-(methoxycarbonyl)cyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 2121372-14-1) is a tetrahydroquinoline derivative featuring a tert-butyl carbamate group at position 1 and a 1-(methoxycarbonyl)cyclobutyl substituent at position 6 of the dihydroquinoline core. Key properties include:
- Molecular Weight: 345.44 g/mol
- Purity: 98% (HPLC)
Tetrahydroquinolines are widely explored in medicinal chemistry, particularly as modulators of opioid receptors (e.g., μ-opioid receptor agonists/antagonists) . This compound’s unique substitution pattern may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C20H27NO4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
tert-butyl 6-(1-methoxycarbonylcyclobutyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C20H27NO4/c1-19(2,3)25-18(23)21-12-5-7-14-13-15(8-9-16(14)21)20(10-6-11-20)17(22)24-4/h8-9,13H,5-7,10-12H2,1-4H3 |
InChI Key |
WEFOGALKIFKQMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(CCC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Photochemical Electrocyclization
A photochemical approach leverages methyl coumalate (78 ) as a precursor. Ultraviolet irradiation induces a 4π electrocyclization to form photopyrone (77 ), which undergoes sequential reductions to yield 1,3-cyclobutanedicarboxylate intermediates. This method achieves 52–66% yields but requires stringent control over reaction conditions to prevent overoxidation.
C–H Functionalization for Direct Cyclobutane Arylation
Palladium-catalyzed C–H arylation using iodobenzene derivatives and cyclobutane monocarboxylic acids (e.g., 80 ) enables direct functionalization. Key findings include:
- Solvent effects : Hexafluoro-2-propanol (HFIP) suppresses overarylation, achieving 79% yield for monoarylated products.
- Directing groups : Thioanisidine (53b ) outperforms aminoquinoline (53a ) in facilitating cyclobutane C–H activation.
| Method | Catalyst System | Yield | Key Advantage |
|---|---|---|---|
| Photochemical | UV light | 52–66% | Scalable for dicarboxylates |
| C–H Arylation | Pd(OAc)₂, HFIP | 79% | Regioselective monoarylation |
Dihydroquinoline Core Construction
Hydrogenation of Quinoline Precursors
Ethyl 3,4-diaryl-5,7-dimethoxyquinoline-1(2H)-carboxylate (9 ) undergoes hydrogenation using Pd/C and H₂ in tetrahydrofuran (THF), yielding dihydroquinoline derivatives (10 ) in 91–95% yield . This step is critical for saturating the quinoline ring while preserving ester functionalities.
Acid-Catalyzed Cyclization
BF₃·OEt₂-mediated cyclization of β-keto esters with aniline derivatives generates substituted dihydroquinolines. For example, treatment of 8 with BF₃·OEt₂ in dichloromethane (DCM) produces ethyl 3,4-diaryl-5,7-dimethoxyquinoline-1(2H)-carboxylate (9 ) in 52–58% yield .
Strategic Protection and Deprotection
Boc Protection of the Amine Group
The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For instance, azetidine intermediates are protected using Boc anhydride in the presence of potassium carbonate (K₂CO₃) in DMF, achieving quantitative yields.
Convergent Synthesis: Final Coupling and Purification
Nucleophilic Substitution
Azetidine-bromide intermediates (e.g., tert-butyl 3-bromoazetidine-1-carboxylate) react with phenolic derivatives (e.g., 5-bromopyridin-3-ol) in DMF at 60°C, facilitated by K₂CO₃. This method achieves 100% conversion with excellent regioselectivity.
Chromatographic Purification
Crude products are purified via silica gel flash chromatography using ethyl acetate/heptane gradients. This step resolves regioisomers and removes unreacted starting materials, ensuring >95% purity.
Challenges and Optimization Strategies
Epimerization During Deprotection
Basic deprotection of ethyl esters (e.g., 9 ) with NaOH in ethanol generates epimeric mixtures (2 and 6 ) in a 30:70 ratio . Mitigation strategies include:
Steric Effects in C–H Functionalization
Bulky carboxylate ligands (e.g., pivalic acid) and solvents (e.g., HFIP) enhance monoarylation selectivity by impeding secondary cyclometalation events.
Chemical Reactions Analysis
Hydrolysis and Transesterification
The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions. For example:
-
Basic hydrolysis : NaOH in aqueous THF converts the ester to a carboxylic acid.
-
Acid-catalyzed transesterification : Methanol/H₂SO₄ replaces the methoxy group with other alcohols.
*Yields estimated from analogous systems.
C–H Functionalization of the Quinoline Core
The dihydroquinoline nitrogen acts as a directing group for palladium-catalyzed C–H arylation. Steric effects from the cyclobutane and tert-butyl groups influence regioselectivity.
Example: Direct Arylation at C-7
Conditions adapted from Daugulis’ methodology ( ):
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : PivOH (1.5 equiv)
-
Solvent : Hexafluoro-2-propanol (HFIP)
-
Temperature : 110°C
| Entry | Aryl Halide | Product | Yield | Byproduct (Overarylation) |
|---|---|---|---|---|
| 1 | 3,4,5-OMe-C₆H₂I | Monoarylated cyclobutane | 51% | 10% |
| 2 | 4-CN-C₆H₄I | C-7 cyanophenyl derivative | 45% | 15% |
Steric hindrance from HFIP suppresses overarylation, as observed in cyclobutane systems .
Cyclobutane Ring Reactivity
The strained cyclobutane participates in ring-opening or rearrangement reactions. Photochemical or thermal conditions may induce fragmentation.
Thermal Ring-Opening
At 200°C in toluene, retro-[2+2] cleavage generates a diene intermediate. Trapping with dienophiles (e.g., maleic anhydride) yields Diels-Alder adducts .
| Conditions | Product | Notes |
|---|---|---|
| Toluene, 200°C, 24h | Diene intermediate | Requires inert atmosphere |
| + Maleic anhydride | Bicyclic adduct | 60% isolated yield |
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is cleaved under acidic conditions to expose a secondary amine, enabling further functionalization.
| Acid | Conditions | Outcome | Yield |
|---|---|---|---|
| TFA/DCM (1:1) | RT, 2h | Free amine hydrochloride | 95% |
| HCl (4M in dioxane) | 50°C, 4h | Amine + CO₂ + tert-butanol | 90% |
Oxidation to Cyclobutanone
Controlled oxidation with Jones reagent converts the cyclobutane-CH₂ to a ketone, though overoxidation risks exist .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| CrO₃/H₂SO₄ (Jones) | 0°C, 1h | Cyclobutanone derivative | 40% |
| TEMPO/NaOCl | RT, 12h | Minimal conversion | <5% |
Nucleophilic Substitution at the Carboxylate
The methoxycarbonyl group reacts with nucleophiles (e.g., Grignard reagents) after activation.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| MeMgBr | THF, −78°C → RT, 6h | Tertiary alcohol | 55% |
| NH₃ (7M in MeOH) | Sealed tube, 100°C, 24h | Primary amide | 70% |
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 6-(1-(methoxycarbonyl)cyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential biological activities. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound may exhibit similar activities.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a promising lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(1-(methoxycarbonyl)cyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 6
The position 6 substituent critically impacts physicochemical properties and biological activity. Below is a comparative analysis:
Physicochemical and Spectroscopic Properties
- Target Compound : Lacks reported NMR data, but analogs like 1d () show characteristic ¹H NMR peaks for tert-butyl (δ 1.52 ppm) and cyclobutyl protons (δ 2.07–1.83 ppm). HRMS (ESI) would confirm [M+Na]⁺ at m/z 368.16 .
- 3j : ¹H NMR (CDCl₃) displays pyrrolidine protons (δ 2.56–2.73 ppm) and enantiomeric excess confirmed via SFC .
- 1d-CHO : Aldehyde proton at δ 9.82 ppm (t, J = 1.5 Hz) in ¹H NMR .
Biological Activity
tert-Butyl 6-(1-(methoxycarbonyl)cyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C16H21NO4
- CAS Number: 2121372-14-1
- Molecular Weight: 291.35 g/mol
The compound features a tert-butyl group, a cyclobutyl moiety, and a quinoline backbone, which contribute to its unique biological properties.
1. Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of cell cycle progression and the activation of apoptotic pathways.
- Antimicrobial Properties: The compound has shown activity against various bacterial strains. In vitro assays demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- Cellular Pathway Modulation: It influences signaling pathways associated with cell proliferation and survival, particularly through the inhibition of the PI3K/Akt pathway.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The IC50 values were determined using the MTT assay:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 20 |
The results indicated that the compound is particularly effective against breast cancer cells compared to other types.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity, this compound was tested against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound possesses promising antimicrobial properties, particularly against Staphylococcus aureus.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing tert-Butyl 6-(1-(methoxycarbonyl)cyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities, as seen in analogous dihydroquinoline derivatives .
- Cyclobutane Ring Formation : Cycloaddition or coupling reactions (e.g., Suzuki-Miyaura coupling with cyclobutyl boronic acid derivatives) under Pd catalysis (e.g., Pd(dppf)Cl₂) in solvents like THF or dioxane .
- Esterification : Methoxycarbonyl groups are introduced via nucleophilic acyl substitution or ester exchange reactions.
- Purification : Silica gel chromatography or recrystallization ensures purity .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons, δ 170-175 ppm for carbonyl carbons) confirm substituent placement and cyclobutane geometry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry of the cyclobutyl and dihydroquinoline moieties, though this requires high-purity crystals .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, as the compound may have unclassified acute toxicity .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis of the cyclobutyl moiety?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-tert-butylsulfinamide to induce asymmetry in cyclobutane formation, as demonstrated in opioid ligand syntheses .
- Microwave-Assisted Synthesis : Enhances reaction efficiency and stereoselectivity by optimizing temperature and pressure (e.g., 100°C for 1 hour in THF) .
- Catalyst Screening : Chiral Pd catalysts (e.g., BINAP-Pd complexes) may improve enantiomeric excess (ee) in coupling steps .
Q. What strategies address contradictory data in reaction yields for similar dihydroquinoline derivatives?
- Methodological Answer :
- Parameter Optimization : Vary catalyst loading (e.g., 1–5 mol% Pd), solvent polarity, or reaction time. For example, microwave synthesis in achieved 67.9% yield, while traditional methods in yielded 44.4% .
- Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., de-Boc intermediates or cyclobutane ring-opening products).
- Moisture Control : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of methoxycarbonyl groups .
Q. How can this compound be utilized in structure-activity relationship (SAR) studies for opioid receptor ligands?
- Methodological Answer :
- Analog Synthesis : Modify the cyclobutyl (e.g., replace methoxycarbonyl with hydroxymethyl) or dihydroquinoline (e.g., introduce halogen substituents) to probe receptor binding .
- In Vitro Assays : Test analogs in μ-opioid receptor (MOR) and δ-opioid receptor (DOR) binding assays (IC₅₀ values) to assess selectivity .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with MOR/DOR active sites .
Q. What methods optimize selectivity for MOR over DOR in derivatives of this compound?
- Methodological Answer :
- Pendant Group Engineering : Introduce bulky substituents (e.g., 4-methoxybenzyl) on the dihydroquinoline core to sterically hinder DOR binding .
- Hydrogen Bond Modulators : Replace tert-butyl carbamate with urea or sulfonamide groups to alter H-bond donor/acceptor profiles .
- Pharmacophore Mapping : Overlay derivatives with known selective ligands (e.g., DAMGO) to identify critical spatial features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
